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Compound of Interest

Compound Name: 1-bromo-3-methylbutan-2-ol

Cat. No.: B044407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic

compound 1-bromo-3-methylbutan-2-ol (CAS No. 1438-12-6)[1][2][3]. Due to the limited

availability of experimentally-derived spectra in public databases, this document presents

predicted spectral data based on established principles of nuclear magnetic resonance (NMR)

spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This information is

supplemented with comparative data from structurally similar compounds to ensure the highest

possible accuracy.

Chemical Structure and Predicted Spectral Data
The structure of 1-bromo-3-methylbutan-2-ol is presented below, with each unique proton

and carbon atom labeled for clear correlation with the predicted NMR data.

Structure:

Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-bromo-3-methylbutan-2-ol in a standard solvent such

as deuterochloroform (CDCl₃) would exhibit distinct signals for each of the non-equivalent

protons. The chemical shifts are influenced by the electronegativity of neighboring atoms

(bromine and oxygen) and the spin-spin coupling between adjacent protons.
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Proton Label
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

Hₐ ~3.5 - 3.7
Doublet of

Doublets (dd)

Jₐ₋ₑ ≈ 4-6, Jₐ₋ₑ'

≈ 8-10
2H

Hₑ ~3.8 - 4.0 Multiplet (m) - 1H

Hₑ' ~2.0 (variable) Broad Singlet (s) - 1H

Hₒ ~1.9 - 2.1 Multiplet (m) - 1H

Hₐ' ~1.0 Doublet (d) Jₐ'₋ₒ ≈ 6-7 6H

Predicted ¹³C NMR Spectral Data
The predicted broadband proton-decoupled ¹³C NMR spectrum will show five distinct signals,

corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts are

primarily influenced by the hybridization of the carbon atom and the electronegativity of the

atoms attached to them.

Carbon Label Chemical Shift (δ, ppm)

C₁ ~35 - 45

C₂ ~70 - 80

C₃ ~30 - 40

C₄, C₅ ~15 - 25

Predicted IR Spectral Data
The infrared spectrum of 1-bromo-3-methylbutan-2-ol is expected to show characteristic

absorption bands corresponding to the functional groups present in the molecule, most notably

the hydroxyl (-OH) and carbon-bromine (C-Br) bonds.
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Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

O-H stretch 3200 - 3600 Strong, Broad

C-H stretch (sp³) 2850 - 3000 Medium to Strong

C-O stretch 1050 - 1150 Strong

C-Br stretch 500 - 600 Medium to Strong

Predicted Mass Spectrometry Data
The mass spectrum of 1-bromo-3-methylbutan-2-ol, obtained by a technique such as electron

ionization (EI), would exhibit a molecular ion peak and several characteristic fragment ions.

Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M+ and

M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and

⁸¹Br). The molecular weight of the compound is 167.04 g/mol [1][4].

m/z Ion Notes

166/168 [C₅H₁₁BrO]⁺ Molecular ion (M⁺)

123/125 [C₄H₈Br]⁺ Loss of CH₂OH

87 [C₅H₁₁O]⁺ Loss of Br

71 [C₄H₇O]⁺

43 [C₃H₇]⁺ Isopropyl cation (base peak)

Experimental Protocols
The following sections detail the generalized experimental protocols for acquiring the spectral

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.
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Methodology:

Sample Preparation: A sample of 1-bromo-3-methylbutan-2-ol (5-10 mg for ¹H, 20-50 mg

for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

standard 5 mm NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is added.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-

pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For improved signal-

to-noise, multiple scans (typically 8 to 16) are acquired and averaged.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A standard

proton-decoupled pulse sequence is used to provide a spectrum with single lines for each

carbon. Due to the low natural abundance of ¹³C, a larger number of scans (typically several

hundred to thousands) is required. A longer relaxation delay (5-10 seconds) may be

necessary for quaternary carbons.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the TMS signal (0.00 ppm). For ¹H NMR, the signals are integrated to

determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like 1-bromo-3-methylbutan-2-ol, the simplest

method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g.,

CCl₄) that has minimal IR absorption in the regions of interest. For Attenuated Total

Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.
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Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the empty salt plates or the solvent is recorded.

The sample is then placed in the beam path, and the sample spectrum is recorded. The

instrument software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum. Typically, 16 to 32 scans are co-added to improve

the signal-to-noise ratio. The data is typically collected over the range of 4000 to 400 cm⁻¹.

Data Analysis: The positions of the major absorption bands are identified and correlated with

known functional group frequencies.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

For a volatile liquid, this is typically done via direct injection into a heated probe or through a

gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV for electron ionization - EI), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The

fragmentation pattern is analyzed to deduce the structure of the molecule. The presence of

isotopic peaks is used to confirm the presence of elements with multiple common isotopes,

such as bromine.

Signaling Pathways and Experimental Workflows
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
bromo-3-methylbutan-2-ol.

Workflow for Spectroscopic Analysis of 1-bromo-3-methylbutan-2-ol

Sample

Spectroscopic Techniques

Data Acquisition

Data Analysis and Interpretation

1-bromo-3-methylbutan-2-ol

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

¹H NMR Spectrum ¹³C NMR Spectrum IR Spectrum Mass Spectrum

Structural Elucidation

Functional Group Identification Molecular Weight and Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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